molecular formula C11H9BrFNO2 B1413909 Ethyl 2-bromo-3-cyano-4-fluorophenylacetate CAS No. 1805188-49-1

Ethyl 2-bromo-3-cyano-4-fluorophenylacetate

Cat. No.: B1413909
CAS No.: 1805188-49-1
M. Wt: 286.1 g/mol
InChI Key: HOIDXICLYZNRQI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-4-fluorophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-cyano-4-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and fluorine groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-cyano-4-fluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are often used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-4-fluorophenylacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for research in drug discovery.

    Medicine: It may be involved in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-4-fluorophenylacetate involves its interaction with various molecular targets and pathways. The presence of bromine, cyano, and fluorine groups allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2-bromo-3-cyano-4-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-bromo-3-cyano-4-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.

    Ethyl 2-bromo-3-cyano-4-nitrophenylacetate: Similar structure but with a nitro group instead of fluorine.

Uniqueness: Ethyl 2-bromo-3-cyano-4-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in specific chemical reactions and applications where fluorine’s unique characteristics are advantageous.

Properties

IUPAC Name

ethyl 2-(2-bromo-3-cyano-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-10(15)5-7-3-4-9(13)8(6-14)11(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIDXICLYZNRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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